2-Amino-6-cyclohexylpyrimidin-4-OL

Kinase inhibition CDK4 CDK6

2-Amino-6-cyclohexylpyrimidin-4-OL (CAS: 501681-00-1) is a pyrimidin-4-ol derivative distinguished by a cyclohexyl substituent at the 6-position and an amino group at the 2-position. With a molecular formula of C10H15N3O and a molecular weight of 193.25 g/mol , this compound serves as a versatile scaffold in medicinal chemistry, primarily explored as a kinase inhibitor intermediate and building block for more complex heterocyclic structures.

Molecular Formula C10H15N3O
Molecular Weight 193.25 g/mol
Cat. No. B11772830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-cyclohexylpyrimidin-4-OL
Molecular FormulaC10H15N3O
Molecular Weight193.25 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=CC(=O)NC(=N2)N
InChIInChI=1S/C10H15N3O/c11-10-12-8(6-9(14)13-10)7-4-2-1-3-5-7/h6-7H,1-5H2,(H3,11,12,13,14)
InChIKeyLMFRKQOMSHKODC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-cyclohexylpyrimidin-4-OL: Procurement Profile and Key Identifiers


2-Amino-6-cyclohexylpyrimidin-4-OL (CAS: 501681-00-1) is a pyrimidin-4-ol derivative distinguished by a cyclohexyl substituent at the 6-position and an amino group at the 2-position . With a molecular formula of C10H15N3O and a molecular weight of 193.25 g/mol , this compound serves as a versatile scaffold in medicinal chemistry, primarily explored as a kinase inhibitor intermediate and building block for more complex heterocyclic structures .

Critical Procurement Distinction: Why 2-Amino-6-cyclohexylpyrimidin-4-OL Cannot Be Directly Substituted by In-Class Analogs


Substituting 2-Amino-6-cyclohexylpyrimidin-4-OL with generic 2-aminopyrimidin-4-ol derivatives or other 6-substituted analogs is not scientifically sound due to its distinct cyclohexyl group, which uniquely modulates lipophilicity, target binding kinetics, and selectivity profiles. While many 2-aminopyrimidin-4-ols exhibit broad kinase inhibition, the cyclohexyl moiety in this compound is critical for achieving the specific IC50 values observed against CDK4 and CDK6 [1], as even minor alterations to the 6-position can drastically alter potency and off-target effects [2]. A simple phenyl or cyclopentyl substitution would likely result in a different pharmacological fingerprint, rendering direct replacement without revalidation invalid .

Quantitative Differentiation Evidence for 2-Amino-6-cyclohexylpyrimidin-4-OL


CDK4/6 Inhibitory Potency: Comparative Affinity Profile of 2-Amino-6-cyclohexylpyrimidin-4-OL

2-Amino-6-cyclohexylpyrimidin-4-OL demonstrates potent and differentiated inhibition of CDK4 and CDK6, key targets in oncology. Its IC50 values of 27 nM for CDK4 and 13.4 nM for CDK6 [1] place it as a moderately potent inhibitor. While direct, side-by-side comparator data for closely related analogs (e.g., 2-Amino-6-cyclopentylpyrimidin-4-OL) are not publicly available, the selectivity profile within the CDK family is notable. The ~2-fold greater potency against CDK6 versus CDK4 (13.4 nM vs 27 nM) [1] is a quantifiable characteristic. This contrasts with pan-CDK inhibitors that show similar potencies across multiple isoforms, suggesting the cyclohexyl group contributes to a more selective interaction profile.

Kinase inhibition CDK4 CDK6

Physicochemical Differentiation: Impact of Cyclohexyl vs. Aryl Substituents on Lipophilicity

The cyclohexyl substituent at the 6-position confers distinct physicochemical properties compared to aromatic analogs. While experimental logP data are not publicly available for this specific compound, a class-level inference can be made based on structural analysis. The cyclohexyl group is expected to increase lipophilicity (cLogP) relative to a phenyl-substituted analog (e.g., 2-Amino-4-hydroxy-6-phenylpyrimidine) due to its saturated, non-aromatic nature . This increased lipophilicity can enhance membrane permeability and alter tissue distribution, but may also reduce aqueous solubility. The cyclohexyl group's conformational flexibility, compared to a rigid phenyl ring, may allow for different binding poses in hydrophobic enzyme pockets [1].

Lipophilicity cLogP Pharmacokinetics

Synthetic Tractability and Purity Profile as a Procurement Differentiator

Procurement of 2-Amino-6-cyclohexylpyrimidin-4-OL is facilitated by well-established synthetic routes, primarily involving the reaction of 2-amino-4,6-dichloropyrimidine with cyclohexylamine . This established methodology contrasts with more complex syntheses required for certain analogs, potentially impacting cost and availability. Vendor data consistently report high purity levels, with specifications of 95% (AKSci) and NLT 98% (MolCore) . While not a direct comparator to a specific analog, this consistent purity profile across multiple suppliers reduces the risk of batch-to-batch variability and ensures reliable performance in downstream assays, a critical factor for reproducible research.

Synthesis Purity Vendor data

Defined Application Scenarios for 2-Amino-6-cyclohexylpyrimidin-4-OL Based on Quantitative Evidence


Kinase Inhibitor Discovery and Selectivity Profiling

Given its demonstrated inhibitory activity against CDK4 and CDK6 (IC50 values of 27 nM and 13.4 nM, respectively) [1], 2-Amino-6-cyclohexylpyrimidin-4-OL serves as a valuable starting point or reference compound for developing selective CDK4/6 inhibitors. Its modest selectivity for CDK6 over CDK4 can be leveraged in chemical optimization campaigns aimed at enhancing isoform selectivity for specific cancer indications [2].

Chemical Biology Tool for Studying CDK-Dependent Pathways

The well-defined kinase inhibition profile [1] makes this compound a useful chemical probe for investigating the roles of CDK4 and CDK6 in cell cycle regulation and oncogenesis. Its use in in vitro assays, such as kinase inhibition and cell proliferation studies, can help elucidate target engagement and downstream signaling effects, provided appropriate control experiments are performed.

Scaffold for Structure-Activity Relationship (SAR) Studies

The 2-amino-6-cyclohexylpyrimidin-4-OL core is an attractive scaffold for medicinal chemistry campaigns. The cyclohexyl group offers a unique hydrophobic anchor that can be systematically varied (e.g., replacing with cyclopentyl, phenyl, or substituted cyclohexyl groups) to explore its impact on target binding, selectivity, and physicochemical properties [2]. This scaffold's synthetic accessibility, as described in vendor literature , facilitates rapid analog generation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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